molecular formula C15H10N2O2S B1208894 5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

Cat. No. B1208894
M. Wt: 282.3 g/mol
InChI Key: CYSOFAOLQAYKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide is a benzothiazine.

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • A general synthesis method for benzothiazine derivatives, including 5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide, has been developed, utilizing ring-closing metathesis to yield these heterocycles (Minville et al., 2008).
  • Novel derivatives of benzothiazine, such as N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, have been synthesized and evaluated for their antioxidant and antimicrobial properties (Ahmad et al., 2012).

Antimicrobial and Antifungal Activities

  • Synthesis of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives using cycloalkanecarbaldehydes has shown promising results in antibacterial and antifungal activities (Lega et al., 2017).
  • Various benzo-, naphtho-, and quinolino-1,4-thiazine and 1,5-thiazepine derivatives have been synthesized and tested for antimicrobial activity, demonstrating antifungal potential (Ambrogi et al., 1990).

Anticancer Properties and Biological Activity

  • New quinolone derivatives linked to benzothiazole or benzoxazole moieties have shown high to moderate activity as anticancer and antioxidant agents (Abdelgawad et al., 2016).
  • A series of 5-alkyl-12(H)-quino[3,4-b][1,4]benzothiazinium salts have been synthesized and evaluated for their antiproliferative activity against cancer cell lines (Zięba et al., 2010).
  • Synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones has been performed, with some compounds showing marked antibacterial activity against Bacillus subtilis (Zia-ur-Rehman et al., 2006).

Drug Delivery Systems and Photochemical Applications

  • The liposomal delivery system for quinoxalino benzothiazine derivatives has been studied, highlighting the influence of surrounding pH on drug release characteristics (Pentak et al., 2022).
  • Studies on quinoxalinobenzothiazine/iodonium salt systems as visible photoinitiators for hybrid polymerization have been conducted, showing efficiency in initiating polymerization processes (Podsiadły et al., 2013).

properties

Product Name

5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

InChI

InChI=1S/C15H10N2O2S/c18-20(19)13-6-2-1-5-11(13)12-8-7-10-4-3-9-16-14(10)15(12)17-20/h1-9,17H

InChI Key

CYSOFAOLQAYKGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C4=C(C=CC=N4)C=C3)NS2(=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(C=CC=N4)C=C3)NS2(=O)=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-N-(quinolin-8-yl)-benzenesulfonamide (Example Compound 8) (100 mg, 0.32 mmol) was dissolved in acetic acid (2 ml) and stirred at 10° C. for 5 min. The solution was cooled to −10° C. before tert-butyl nitrite (36 μl, 0.08 mmol) was added dropwise, the mixture was allowed to warm to room temperature and stirred for 10 minutes. The reaction was quenched with water and extracted with EtOAc. The organic phase was washed with a sat. sodium bicarbonate solution, brine, dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with MeOH/DCM/NH3 (1:100:2 drops) as the eluent to give the title compound (50 mg, 53%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide
Reactant of Route 2
5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide

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